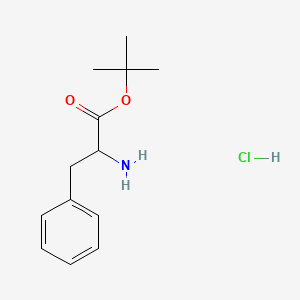

H-DL-Phe-OtBu.HCl

Vue d'ensemble

Description

H-DL-Phe-OtBu.HCl is a derivative of phenylalanine . Phenylalanine is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body .

Synthesis Analysis

This compound is synthesized for research purposes . It is commercially available and can be used in custom peptide synthesis .Molecular Structure Analysis

The molecular formula of this compound is C13H20ClNO2 . The average mass is 257.756 Da and the monoisotopic mass is 257.118256 Da .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive, hygroscopic, and heat sensitive .Applications De Recherche Scientifique

Biomedical Material Development Research in the field of biomaterials has shown interest in compounds that contribute to the development of biocompatible and biodegradable materials. Polyhydroxyalkanoates (PHAs), for example, are polyesters produced by microorganisms under unbalanced growth conditions, known for their suitable mechanical properties, blood and tissue tolerance, and in vivo biodegradability. This makes PHAs attractive as biomaterials for applications in both conventional medical devices and tissue engineering (Chen & Wu, 2005). The interest in developing and studying such materials reflects a broader applicability for compounds like H-DL-Phe-OtBu.HCl in the synthesis and modification of biomaterials.

Drug Discovery and High-Content Screening In drug discovery, high-content screening (HCS) combines automated fluorescence microscopy with quantitative image analysis, allowing the acquisition of unbiased multiparametric data at the single-cell level. This approach is used to address diverse biological questions and identify a plethora of quantitative phenotypes of varying complexity in numerous different model systems. HCS has been particularly well-suited for stem cell research and drug discovery, which almost inevitably require single-cell resolutions for the detection of rare phenotypes in heterogeneous cultures. The technique's development and application highlight the potential for compounds used in molecular biology and chemistry research, such as this compound, to play a role in the early stages of drug discovery (Xia & Wong, 2012).

Tissue Engineering and Regenerative Medicine The application of polyhydroxyalkanoates (PHAs) in tissue engineering has been extensively studied, showing promising results for the differentiation of human bone marrow mesenchymal stem cells (hBMSCs) into nerve cells, among other applications. Such materials, including PHB, PHBV, and their copolymers, have been used to develop devices like sutures, repair patches, and scaffolds for tissue engineering. This research area explores the use of biodegradable polymers and their degradation products to support cell proliferation and differentiation, indicating a potential research and application space for compounds such as this compound in the synthesis or modification of such polymers (Wang et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

H-DL-Phe-OtBu.HCl is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It serves as a building block for proteins and is involved in the synthesis of other important molecules.

Mode of Action

As a phenylalanine derivative, this compound may interact with biological systems in a manner similar to phenylalanine. Amino acids and their derivatives are known to influence the secretion of anabolic hormones . They can also supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Amino acids and their derivatives, including this compound, are recognized to be beneficial as ergogenic dietary substances . They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Propriétés

IUPAC Name |

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMCEXDXULPJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15100-75-1 | |

| Record name | tert-Butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15100-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)

![CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B6355082.png)

![(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate](/img/structure/B6355102.png)

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)

![3-Benzo[b]thiophen-2-ylbenzoic acid](/img/structure/B6355147.png)